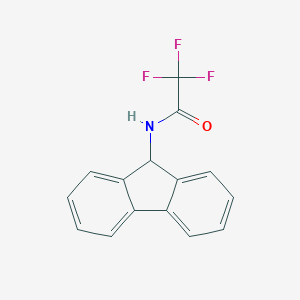

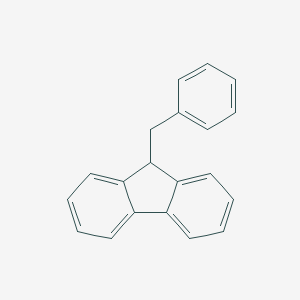

9-Benzylfluorene

Overview

Description

9-Benzylfluorene is a compound synthesized through reactions involving fluorene with various reagents to introduce a benzyl group at the 9 position. This compound is of interest due to its structural and electronic properties, which make it suitable for various chemical studies and applications in material science.

Synthesis Analysis

The synthesis of this compound can be achieved by different methods. A notable approach involves reacting fluorene with n-BuLi to form a red mixture solution, which then reacts with benzyl chloride to yield this compound. Another method utilizes fluorene reacting with sodium benzyloxide solution under specific conditions, offering advantages in terms of cost and yield. These processes are characterized by requirements for low temperature and anhydrous anaerobic operations, or by their comparative efficiency and higher yield (Sun Yun-ka, 2014).

Molecular Structure Analysis

Investigations into the molecular structure of this compound and related compounds, including 9-heterofluorenes, reveal significant insights into their structural, electronic, and optical properties. Density-functional theory studies highlight the impact of substituting the carbon at the 9 position with various elements, which influences the molecular structure and properties significantly (Run Chen et al., 2007).

Chemical Reactions and Properties

The chemistry of aromatic 9-germafluorenyl and related species demonstrates the aromatic delocalization of electrons and provides insights into the reactivity and derivatization potential of this compound compounds. These studies emphasize the aromatic character and potential for further chemical modification (Yuxia Liu et al., 2002).

Physical Properties Analysis

The electrochemical synthesis and characterization of poly(this compound) reveal its promising optical and photoluminescent properties, emitting blue-green light under UV irradiation. These findings contribute to understanding the physical properties of this compound derivatives and their potential applications in electronic and photonic devices (Faruk Turhan et al., 2012).

Chemical Properties Analysis

The exploration of this compound's chemical properties, including its reactivity towards various chemical transformations, has been facilitated by studies on its derivatives. For instance, the synthesis of 9-arylfluorenes via KHMDS mediated reactions showcases the versatility of fluorene derivatives in organic synthesis, indicating a broad range of chemical behaviors and reactivities (Saketh Mylavarapu et al., 2018).

Scientific Research Applications

Synthesis Techniques : 9-Benzylfluorene has been synthesized using different methods, with variations in temperature requirements and yields. One method involves reacting fluorene with n-BuLi and benzylchloride, while another uses fluorene and sodium benzyloxide solution (Sun Yun-ka, 2014).

Electrochemical Polymerization : Electrochemical polymerization of 9-BF in acetonitrile solution has been reported. The resulting poly(9-BF) film exhibits blue-green light emission under UV irradiation and has been characterized using various spectroscopic techniques (Turhan et al., 2012).

Reactions with Radicals : Studies have shown that benzyl radicals react with fluorene to produce this compound, among other products. The mechanisms of these reactions have been explored in detail (Bass & Taylor, 1969).

Stereoselective Electrochemical Synthesis : The stereoselective electrochemical synthesis of 9-exo-benzyl-η6-fluorene chromium tricarbonyl has been achieved, with research focusing on the reductive cleavage and reaction behaviors at different temperatures (Gautheron, Degrand & Bikrani, 1986).

Fluorination Reactions : Visible light-promoted metal-free C-H activation and selective benzylic mono- and difluorination catalyzed by diarylketones have been reported, indicating new methods for C-H fluorination (Xia, Zhu & Chen, 2013).

Scintillating Materials : this compound derivatives have been explored in the development of fluorescent metal organic frameworks (MOFs) for detecting ionizing radiation from subatomic particles (Ingram & Williams, 2013).

Indicator in Titration : this compound derivatives have been used as indicators in the titration of common group IA and IIA organometallic reagents (Bowen, Aavula & Mash, 2002).

Safety and Hazards

When handling 9-Benzylfluorene, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental release, prevent further spillage or leakage if it is safe to do so, and do not let the chemical enter drains .

properties

IUPAC Name |

9-benzyl-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16/c1-2-8-15(9-3-1)14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQLAOVNDBNMFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

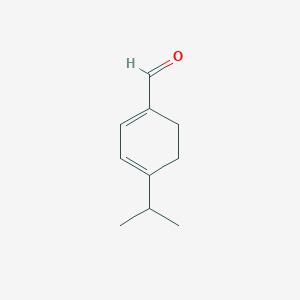

C1=CC=C(C=C1)CC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166224 | |

| Record name | 9-Benzylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1572-46-9 | |

| Record name | 9-Benzylfluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001572469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Benzylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do benzyl radicals interact with fluorene and what are the products formed?

A2: Benzyl radicals, generated from dibenzylmercury, react with fluorene through a homolytic substitution mechanism []. This reaction leads to the formation of three main products: 9-benzylfluorene, 9,9-dibenzylfluorene, and 9,9′-bifluorenyl []. The formation of multiple products suggests a complex reaction pathway involving radical intermediates and potential further reactions with fluorene or other radical species.

Q2: What spectroscopic techniques are used to characterize this compound?

A3: Both elemental analysis and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the identity and purity of the synthesized this compound []. Elemental analysis verifies the carbon and hydrogen content, while NMR provides structural information by analyzing the magnetic properties of atomic nuclei.

Q3: What is a potential application of this compound in polymer chemistry?

A4: Research indicates that this compound can serve as a monomer in the electrochemical synthesis of poly(this compound) []. Although the abstract doesn't provide details about the polymer's properties or potential applications, this finding suggests that this compound could be a valuable precursor for developing novel polymeric materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.